Tert-butyl 2-(2-(methoxycarbonyl)-phenyl)hydrazinecarboxylate
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Overview
Description
Tert-butyl 2-(2-(methoxycarbonyl)-phenyl)hydrazinecarboxylate is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.297. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Study of Ligands
Tert-butyl 2-(2-(methoxycarbonyl)-phenyl)hydrazinecarboxylate is used in the synthesis of hydroxypyrazole-based ligands, such as L1, L2, and L3. These ligands exhibit fluorescence and can coordinate with Zn(II) ions, leading to large Stokes shifts in emission spectra. L1, in particular, shows double emission and serves as a ratiometric fluorescent sensor (Formica et al., 2018).
2. Development of HIV Protease Inhibitor
This compound plays a crucial role in the process research and development of BMS-232632, an HIV protease inhibitor. A key step in the synthesis involves the Pd-mediated coupling of boronic acid with 2-bromopyridine, where this compound is a significant intermediate (Xu et al., 2002).
3. Synthesis of Benzaldehyde N-[(E)-phenylmethylidene]hydrazones
The reaction of tert-butyl 2-(phenylmethylidene)-1-hydrazinecarboxylates with gaseous HCl produces benzaldehyde N-(phenylmethylidene)-hydrazones. This synthesis process is efficient, and the structure of the resulting compounds is confirmed through various spectral analyses (Obreza & Urleb, 2002).
4. Exploration as Mcl-1 Antagonists
Research into (E)-t-butyl-2-((E)-3-phenylallylidene) hydrazine carboxylates suggests potential as Mcl-1 antagonists. These compounds, synthesized through the refluxing of t-butyl carbazate with corresponding aldehydes, demonstrate moderate potency against Mcl-1 enzyme (Bhat et al., 2019).
5. Synthesis of Hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-diones
The reaction of tert-butyl 1-hydrazinecarboxylate with triphosgene and related compounds, followed by deprotection, yields hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-diones. This demonstrates its utility in synthesizing complex heterocycles (Obreza & Urleb, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-14-10-8-6-5-7-9(10)11(16)18-4/h5-8,14H,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDSKAVALROMQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=CC=CC=C1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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